molecular formula C8H12BCuF4N4 B176630 Tetrakis(acetonitrile)copper(I) tetrafluoroborate CAS No. 15418-29-8

Tetrakis(acetonitrile)copper(I) tetrafluoroborate

Cat. No.: B176630
CAS No.: 15418-29-8
M. Wt: 314.56 g/mol
InChI Key: YZGSKMIIVMCEFE-UHFFFAOYSA-N
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Description

Tetrakis(acetonitrile)copper(I) tetrafluoroborate is a complex compound of copper with acetonitrile as the ligand and tetrafluoroborate as the counterion. It is known for its use in various chemical reactions and as a catalyst in organic synthesis. The compound has the chemical formula C₈H₁₂BCuF₄N₄ and a molar mass of 314.56 g/mol .

Mechanism of Action

Target of Action

Tetrakis(acetonitrile)copper(I) tetrafluoroborate, also known as Cu(MeCN)4BF4, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions.

Mode of Action

As a catalyst, this compound facilitates the transformation of reactant molecules into products. It does this by lowering the activation energy of the reaction, enabling the reaction to proceed at a faster rate or under milder conditions .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is used as a catalyst in the Diels-Alder and Ullmann reactions , intramolecular aromatic annulations, ring expansions in steroids, asymmetric aziridination of alkenes, substitution of allylic halides and mesylates, and the Kharasch-Sosnovsky reaction .

Result of Action

The result of this compound’s action is the efficient transformation of reactants into products in the reactions it catalyzes. For example, it can catalyze the aerobic oxidation of primary alcohols to aldehydes under ambient air conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for its role in the aerobic oxidation of alcohols .

Preparation Methods

Tetrakis(acetonitrile)copper(I) tetrafluoroborate can be synthesized starting from nitrosyl tetrafluoroborate, which is obtained from dinitrogen tetroxide and tetrafluoroboric acid. The nitrosyl salt is then reacted with metallic copper in acetonitrile, initially producing a green-blue copper(II) complex. This complex is reduced to the copper(I) complex by further reaction with metallic copper. By boiling with additional copper powder until decolorization, the copper(I) complex is obtained .

An alternative, environmentally friendly one-pot method for the synthesis of tetrakis(acetonitrile)copper(I) complexes with BF₄⁻, PF₆⁻, and ClO₄⁻ counterions has been developed. This method uses water as a solvent and minimizes the use of toxic organic reagents .

Chemical Reactions Analysis

Tetrakis(acetonitrile)copper(I) tetrafluoroborate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include metallic copper, acetonitrile, and various acids. Major products formed from these reactions include different copper complexes, such as tetrakis(methoxyisobutyl isonitrile)copper(I) tetrafluoroborate .

Comparison with Similar Compounds

Tetrakis(acetonitrile)copper(I) tetrafluoroborate is similar to other copper(I) complexes with different counterions, such as:

These compounds share similar structures and properties but differ in their counterions, which can affect their reactivity and applications. This compound is unique due to its specific counterion, tetrafluoroborate, which influences its stability and reactivity in various chemical reactions.

Properties

IUPAC Name

acetonitrile;copper(1+);tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H3N.BF4.Cu/c4*1-2-3;2-1(3,4)5;/h4*1H3;;/q;;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGSKMIIVMCEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BCuF4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451051
Record name Tetrakis(acetonitrile)copper(I) tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15418-29-8
Record name Tetrakis(acetonitrile)copper(I) tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(acetonitrile)copper(I) Tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is tetrakis(acetonitrile)copper(I) tetrafluoroborate and what is its typical application?

A1: this compound ([Cu(MeCN)4][BF4]) is a coordination complex widely employed as a catalyst in organic synthesis. It features a copper(I) ion coordinated to four acetonitrile molecules, with tetrafluoroborate as the counterion.

Q2: Can you provide details about the structural characterization of this compound?

A2: this compound is characterized by:

  • Molecular formula: C8H12BCuF4N4 []
  • Molecular weight: 314.60 g/mol []
  • Spectroscopic data:
    • IR: ν 2270, 2290 cm−1 (CN stretch) []
    • Crystal structure: Orthorhombic, space group Pna21 []

Q3: In what solvents is this compound soluble?

A3: It exhibits solubility in various organic solvents like toluene, dichloromethane, and acetonitrile. []

Q4: What are some of the catalytic applications of this compound?

A4: this compound demonstrates versatility as a catalyst in various organic reactions, including:

  • Diels–Alder reactions: It catalyzes [3+2]-cycloaddition reactions between enoldiazo compounds and α-diazocarboximides to form cyclopenta[2,3]pyrrolo[2,1-b]oxazoles with high diastereoselectivity. []
  • Ullmann reactions: It facilitates the coupling of 1-halogenoanthraquinones with primary amines to yield aminated anthraquinones, with the reaction rate influenced by the halogen (I > Br > Cl). []
  • Reductive cross-coupling reactions: It enables the synthesis of secondary or tertiary amides from aldehydes and amides via a one-pot condensation and reductive cross-coupling sequence. []

Q5: Can you describe the mechanism of the Ullmann amination reaction catalyzed by this compound?

A5: The mechanism involves: (i) formation of a copper(I)–amine complex, (ii) activation of this complex for attack on the aryl halide by proton abstraction, and (iii) generation of an arylcopper(III) intermediate. This intermediate can then undergo either intermolecular attack by an amine to yield the aminated product or intramolecular hydrogen transfer to yield the dehalogenated product. []

Q6: How does the structure of the amine affect the Ullmann amination reaction?

A6: Deuterium labeling studies have shown that N-deuteration of the amine leads to a small kinetic isotope effect, while deuteriation at the α-carbon atom of the amine has a minimal kinetic effect but significantly impacts the product ratio, favoring amination over dehalogenation. []

Q7: How does oxygen affect reactions catalyzed by this compound?

A7: Exposure of the copper(I)–amine complex to oxygen can lead to the formation of a new copper complex, which exhibits different reactivity with aryl halides compared to the original complex. []

Q8: What other reactions has this compound been used for?

A8: this compound has proven useful in a variety of other transformations, including:

  • Asymmetric Mannich reactions: It enables the enantioselective synthesis of α,β-diamino acid esters from glycine Schiff bases and N-tosylimines when combined with a chiral phosphoramidite ligand (TF-BiphamPhos). []
  • Trifluoromethylation of cyclopropanols: It catalyzes the reaction of cyclopropanols with Togni reagent to afford β-trifluoromethyl-substituted ketones in good yields. []

Q9: Are there any studies on the stability of this compound?

A9: this compound is moisture sensitive and decomposes slowly in moist air. It can be stored under an inert atmosphere and purified by recrystallization from hot acetonitrile followed by drying under vacuum. []

Q10: Have there been any studies on the use of this compound in supercritical fluids?

A10: Yes, this compound has been studied as a precursor for the electrodeposition of copper from supercritical CO2/acetonitrile mixtures. While it demonstrates potential, its limited solubility in this medium poses a challenge that can be addressed by modifying the anion. []

Q11: What analytical methods are typically used to determine the purity of this compound?

A11: The purity of this compound can be determined by analyzing its boron and copper content. Potentiometric titration for boron and flame atomic absorption spectrometry or iodometric-potentiometric titration for copper are commonly used methods. []

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